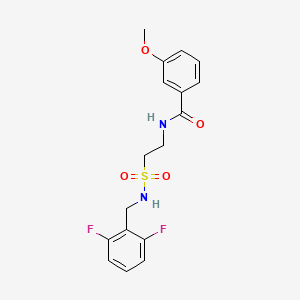

N-(2-(N-(2,6-difluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide

Description

Properties

IUPAC Name |

N-[2-[(2,6-difluorophenyl)methylsulfamoyl]ethyl]-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F2N2O4S/c1-25-13-5-2-4-12(10-13)17(22)20-8-9-26(23,24)21-11-14-15(18)6-3-7-16(14)19/h2-7,10,21H,8-9,11H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYMBOMGFXJIBOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)NCC2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(N-(2,6-difluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide typically involves multiple steps, starting with the preparation of key intermediates such as 2,6-difluorobenzyl bromide . The process includes:

Coupling Reaction: The bromide intermediate is then reacted with a sulfamoyl ethylamine derivative under suitable conditions to form the sulfamoyl ethyl intermediate.

Final Coupling: This intermediate is coupled with 3-methoxybenzoyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(N-(2,6-difluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The fluorine atoms on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-methoxybenzoic acid, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

N-(2-(N-(2,6-difluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research explores its potential as a therapeutic agent for various diseases due to its unique chemical properties.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(N-(2,6-difluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structural Differences :

- Core : 3-Methylbenzamide vs. 3-methoxybenzamide. The methyl group in the former is less polar than the methoxy group in the latter, which may enhance electron-donating effects and hydrogen-bonding capacity.

- Side Chain : A hydroxyl-containing tert-butyl group vs. a sulfamoyl ethyl linker. The hydroxyl group in the former enables N,O-bidentate coordination for metal-catalyzed reactions, whereas the sulfamoyl group in the target compound could facilitate hydrogen bonding or enzyme inhibition.

- Functional Implications :

- The tert-butyl hydroxyl group in the analog supports applications in catalysis, while the sulfamoyl group in the target compound may confer pesticidal or pharmacological activity, as seen in sulfonylurea herbicides (discussed below).

Fluorinated Benzamide Pesticides

Several benzamide derivatives with fluorinated substituents are used as herbicides or fungicides:

- Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide): Substituents: 2,4-Difluorophenyl vs. 2,6-difluorobenzyl in the target compound. Activity: Diflufenican inhibits carotenoid biosynthesis, with fluorine atoms enhancing lipid solubility and target binding. The 2,6-difluoro substitution in the target compound may similarly improve membrane permeability .

- Sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide) :

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)

- Structure-Activity Relationship: Sulfonylureas like metsulfuron methyl (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) feature a sulfonylurea bridge critical for ALS inhibition. The target compound’s sulfamoyl ethyl group lacks the urea moiety but retains sulfonamide-like properties, which could influence binding kinetics or selectivity.

Structural and Electronic Analysis

Table 1: Key Features of Compared Compounds

Electronic Effects

- This contrasts with the 3-methyl group in the analog from , which provides steric bulk without significant electronic modulation.

- Fluorine atoms in the 2,6-difluorobenzyl group likely increase lipophilicity and metabolic stability, a feature shared with diflufenican and other fluorinated agrochemicals .

Biological Activity

N-(2-(N-(2,6-difluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its antiproliferative, antibacterial, and antioxidative activities, supported by relevant data and case studies.

Chemical Structure

The compound's structure can be represented as follows:

This structure includes a sulfamoyl group, a methoxybenzamide moiety, and a difluorobenzyl substituent, which contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antiproliferative Activity

Antiproliferative activity refers to the ability of a compound to inhibit cell growth and proliferation. Recent studies have shown that derivatives of methoxybenzamide compounds exhibit significant antiproliferative effects against various cancer cell lines.

- Case Study : A related compound with a similar structure demonstrated selective activity against the MCF-7 breast cancer cell line with an IC50 value of 3.1 µM. This suggests that modifications in the molecular structure can enhance selective cytotoxicity towards cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 3.1 |

| Benzimidazole derivative | HCT 116 | 3.7 |

| Benzimidazole derivative | HEK 293 | 5.3 |

2. Antibacterial Activity

The antibacterial properties of this compound are also noteworthy. Compounds with similar functional groups have shown efficacy against Gram-positive bacteria.

- Findings : A study indicated that methoxy-substituted derivatives exhibited strong antibacterial activity against Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 8 µM .

| Compound | Bacteria | MIC (µM) |

|---|---|---|

| Methoxy-substituted derivative | E. faecalis | 8 |

3. Antioxidative Activity

Antioxidative activity is crucial for preventing oxidative stress-related cellular damage. Compounds derived from methoxybenzamide have been assessed for their ability to scavenge free radicals.

- Results : Several methoxybenzamide derivatives demonstrated improved antioxidative activity compared to standard antioxidants like BHT (butylated hydroxytoluene). The antioxidative capacity was evaluated using spectroscopic methods .

The mechanisms through which this compound exerts its biological effects involve interactions with specific cellular targets:

- Cell Division Inhibition : Similar compounds have been shown to inhibit the FtsZ protein involved in bacterial cell division, leading to filamentation and lysis in Bacillus subtilis .

- Oxidative Stress Modulation : The antioxidative properties may contribute to reduced oxidative stress in cells, indirectly inhibiting aberrant growth without significant toxicity .

Q & A

Q. How can metabolic hotspots be identified and mitigated?

- In vitro metabolism : Incubate with human liver microsomes + NADPH, followed by UPLC-QTOF analysis.

- Deuterium incorporation : Replace labile hydrogens (e.g., benzyl C-H) to block oxidative metabolism.

- Prodrug design : Mask sulfamoyl group with enzymatically cleavable esters .

Methodological Notes

- Contradiction resolution : When biological data conflicts, cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. functional assays).

- Data tables : Include physicochemical properties (e.g., logP, pKa) and receptor binding constants (IC₅₀/Ki) for SAR analysis.

- Safety protocols : Follow OSHA guidelines for handling fluorinated compounds (e.g., PPE, fume hoods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.